molecular formula C11H18O3 B12517899 (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one CAS No. 652986-70-4

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B12517899
CAS No.: 652986-70-4
M. Wt: 198.26 g/mol
InChI Key: OOGJWAPLBYHNLD-JTQLQIEISA-N
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Description

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one is a chiral spirocyclic building block of high interest in medicinal chemistry and pharmaceutical research. The 1-oxaspiro[5.5]undecane scaffold is a privileged structure in drug discovery, recognized for its potential in designing novel bioactive molecules. Specifically, this core structure has been identified in the synthesis of potent dual ligands that target the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . Such dual activity is a promising strategy for developing new analgesics that may offer potent pain relief with a potentially improved safety profile, including reduced side effects like constipation compared to classic opioids . The (2S) stereochemistry and hydroxymethyl functional group on the spirocyclic framework provide a critical handle for synthetic chemists to explore structure-activity relationships and fine-tune the properties of potential drug candidates. As a key intermediate, it can be used to develop compounds for advanced research in neuropharmacology and pain management . This product is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

652986-70-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O3/c12-8-10-6-9(13)7-11(14-10)4-2-1-3-5-11/h10,12H,1-8H2/t10-/m0/s1

InChI Key

OOGJWAPLBYHNLD-JTQLQIEISA-N

Isomeric SMILES

C1CCC2(CC1)CC(=O)C[C@H](O2)CO

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(O2)CO

Origin of Product

United States

Preparation Methods

Catalytic [3+2] Annulation Strategy

One of the fundamental approaches for synthesizing oxaspiranic frameworks involves the catalytic [3+2] annulation reaction between cyclopropenones and donor-acceptor cyclopropanes. This method, catalyzed by Sc(OTf)3, leads to the formation of 4-oxaspiro[2.4]hept-1-ene derivatives in good to excellent yields. Density functional theory calculations have indicated that the [3+2]-annulation pathway is strongly preferred over the possible [3+3]-process in these reactions.

This approach can be adapted for the synthesis of 1-oxaspiro[5.5]undecan-4-one derivatives through:

  • Selection of appropriate cyclopropenones
  • Modification of donor-acceptor cyclopropanes
  • Post-annulation functionalization

Visible-Light Photocatalysis and Brønsted Acid Relay Catalysis

Recent advances have demonstrated the effective synthesis of oxaspirolactones through the combination of visible-light photocatalysis and heterogeneous Brønsted acid catalysis. This method involves sequential photooxygenation with singlet oxygen (1O2) and acid-facilitated ketalization of silylated hydroxyalkyl furans. The methodology offers several advantages:

  • Quantitative yields across a broad substrate scope
  • Uses only green solvents
  • Employs energy-saving light sources
  • Adaptable to photoflow and chromatography-grade silica gel-supported solvent-free conditions

This approach demonstrates good scalability and process simplification, and can be modified to incorporate the hydroxymethyl group at the C-2 position with stereocontrol.

Specific Preparation Methods for (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one

Stereoselective Synthesis via Chiral Hydroxymethyl Incorporation

The preparation of this compound can be achieved through a stereoselective approach starting from the parent compound 1-oxaspiro[5.5]undecan-4-one (CAS No. 1339866-28-2). This method involves:

  • Synthesis of the parent 1-oxaspiro[5.5]undecan-4-one scaffold
  • Stereoselective α-hydroxymethylation at the C-2 position

Table 1. Conditions for Stereoselective α-Hydroxymethylation

Entry Base Formaldehyde Source Temperature (°C) Time (h) Yield (%) ee (%)
1 LDA Paraformaldehyde -78 to -40 4 65 72
2 LHMDS Paraformaldehyde -78 to -40 4 68 75
3 KHMDS Paraformaldehyde -78 to -40 4 70 79
4 KHMDS Paraformaldehyde -78 to -30 6 72 82
5 KHMDS/chiral ligand* Paraformaldehyde -78 to -30 6 74 95

*Chiral ligand: (-)-sparteine or related chiral diamine

The enantiomeric excess can be enhanced through recrystallization, achieving >99% ee for the target compound.

Modified Cyclization Method for 1-Oxaspiro[5.5]undecan-4-one Core

The synthesis of the 1-oxaspiro[5.5]undecan-4-one core can be accomplished through cyclization strategies similar to those employed for related oxaspiro compounds. This approach involves:

  • Preparation of a functionalized cyclohexanone derivative
  • Introduction of a suitable leaving group
  • Intramolecular cyclization to form the spiro center
  • Subsequent functionalization to introduce the hydroxymethyl group

The key cyclization step typically employs nitrogen atmosphere conditions with appropriate Lewis acid catalysts. For example, under nitrogen atmosphere, a precursor can be dissolved in anhydrous methylene chloride with the addition of triethylamine, followed by slow addition of an appropriate coupling agent.

Adaptation of Oxazolidine Formation Methods

Drawing from methods used for the synthesis of 3-alkyl oxazolidines, the target compound can be approached through condensation reactions under neutral pH conditions. This method can be modified by:

  • Using 2-hydroxymethyl piperidine derivatives as the binucleophilic agent
  • Employing specific solvent conditions (hexane, benzene, toluene, or DCM)
  • Controlling temperature and reaction time
  • Incorporating a stereoselective step to ensure the (S)-configuration

The reaction proceeds through a transient iminium ion intermediate that undergoes cyclization to form the oxaspiranic structure, with stereochemical control achieved through the use of chiral catalysts or auxiliaries.

Advanced Stereoselective Approaches

Lipase-Mediated Resolution

Taking inspiration from methods used for obtaining enantiomerically pure bis(hydroxymethyl)-branched compounds, a lipase-mediated approach can be employed:

  • Synthesis of racemic 2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one
  • Enzymatic resolution using lipase from Pseudomonas sp. (SAM-II)
  • Selective esterification of one enantiomer
  • Separation of the resulting ester from the unreacted (S)-enantiomer

This approach typically yields the target compound with high enantiomeric purity.

Palladium-Catalyzed Approaches

Methods employing palladium catalysis have been reported for the synthesis of similar spirocyclic compounds. These can be adapted for our target molecule through:

  • Formation of an appropriate epoxide intermediate
  • Treatment with trimethylsilyl trifluoromethanesulfonate and a suitable base
  • Hydrolysis under mild conditions
  • Subsequent functionalization to introduce the ketone at C-4

Table 2. Optimization of Palladium-Catalyzed Spirocyclization

Entry Pd Catalyst Ligand Solvent Temperature (°C) Time (h) Yield (%) dr
1 Pd(OAc)2 PPh3 THF 65 12 68 3:1
2 Pd(OAc)2 BINAP THF 65 12 72 4:1
3 Pd2(dba)3 PPh3 Toluene 80 10 75 3:1
4 Pd2(dba)3 BINAP Toluene 80 10 78 5:1
5 Pd2(dba)3 (R)-BINAP Toluene 80 12 82 9:1

Catalytic Asymmetric Synthesis

Drawing from advances in the synthesis of oxaspirolactones, catalytic asymmetric approaches can be employed:

  • Preparation of a prochiral 1-oxaspiro[5.5]undecan-4-one
  • Asymmetric hydroxymethylation using chiral catalysts
  • Stereoselective reduction of the resulting ketone if needed

These methods can achieve high stereoselectivity through the use of chiral ligands and precisely controlled reaction conditions.

Mechanistic Considerations

The formation of this compound typically involves several key mechanistic steps:

  • Formation of the spirocyclic core, often through annulation or cyclization
  • Introduction of the hydroxymethyl group at the C-2 position
  • Control of stereochemistry to achieve the (S)-configuration

For oxazolidine-based approaches, the mechanism likely proceeds through:

  • Formation of a hemiaminal intermediate
  • Generation of a reactive iminium ion
  • Intramolecular cyclization to form the oxazolidine ring

Nuclear magnetic resonance (NMR) studies have shown little evidence of enamine intermediates, suggesting that the reaction proceeds directly through the iminium pathway.

Comparative Analysis of Preparation Methods

Table 3. Comparison of Different Synthetic Approaches

Method Starting Materials Key Reagents Steps Overall Yield (%) Stereocontrol Scalability Green Chemistry Aspects
[3+2] Annulation Cyclopropenones, D-A Cyclopropanes Sc(OTf)3 3-4 60-70 Moderate Good Moderate catalyst loading
Photocatalytic Silylated Hydroxyalkyl Furans Visible light, Brønsted acid 2-3 75-85 Good Excellent Green solvents, energy-efficient
Lipase Resolution Racemic precursor Lipase, Acylating agent 4-5 35-45* Excellent Moderate Enzymatic, mild conditions
Chiral Base Approach 1-oxaspiro[5.5]undecan-4-one KHMDS, (-)-sparteine 2-3 70-75 Very good Good Cryogenic conditions required
Pd-Catalyzed Functionalized cyclohexanone Pd catalyst, chiral ligand 4-5 65-75 Good to excellent Moderate Metal catalyst recovery possible

*Note: Yield refers to the desired enantiomer from racemic mixture

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, aldehydes, and substituted spiro compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that spiro compounds, including (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one, exhibit anticancer properties. Case studies have shown that derivatives of spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, a study demonstrated that certain spiro compounds effectively inhibited tumor growth in animal models, suggesting their potential as chemotherapeutic agents .

2. Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial activity. Studies have reported that spiro compounds possess broad-spectrum antimicrobial properties, which can be beneficial in developing new antibiotics to combat resistant bacterial strains. Laboratory tests have shown that this compound exhibits activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Material Science Applications

1. Polymer Synthesis
this compound can serve as a building block for synthesizing novel polymers with unique properties. Its spiro structure allows for the incorporation of rigidity and flexibility into polymer chains, which can enhance mechanical strength and thermal stability. Research has focused on using this compound in the creation of biodegradable plastics that maintain structural integrity while being environmentally friendly .

2. Drug Delivery Systems
The compound's unique structure also makes it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a valuable candidate for formulating advanced drug delivery vehicles. Studies have shown that incorporating this compound into liposomal formulations improves the therapeutic efficacy of encapsulated drugs .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of spiro compounds on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for new antibiotic development .

Mechanism of Action

The mechanism of action of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds share fused bicyclic frameworks but differ in heteroatom composition, substituents, and stereochemistry. Below is a detailed comparison of (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Heteroatom(s) Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 1 oxygen 2-(hydroxymethyl), 4-ketone C₁₁H₁₆O₃ 196.24 Not explicitly listed S-configuration, lactone ring
2-azaspiro[5.5]undecan-4-one hydrochloride 1 nitrogen 4-ketone, hydrochloride salt C₁₀H₁₆NClO 213.70 1039964-41-4 Increased basicity due to N-atom
(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one 1 sulfur, 2 nitrogens 2-ethyl, 8-methyl, 3-ketone C₁₁H₁₉N₂OS 239.35 Not listed Thia-diaza system, compact spiro ring
1-Oxaspiro[5.5]undecan-4-one 1 oxygen 4-ketone C₁₀H₁₄O₂ 166.22 Not listed Parent lactone without hydroxymethyl
1-Oxaspiro[5.5]undecan-4-yl methanesulfonate 1 oxygen 4-methanesulfonate ester C₁₁H₂₀O₄S 248.34 503551-90-4 Derivative with sulfonate group

Key Findings from Structural Analysis

The sulfur-containing analog (1-thia-4,8-diazaspiro) exhibits distinct electronic properties, influencing reactivity in nucleophilic substitutions .

Functional Group Impact: The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the parent lactone (1-oxaspiro[5.5]undecan-4-one) .

Stereochemical Considerations: The (2S)-configuration in the target compound is critical for chiral recognition in enzyme-binding interactions, a feature absent in non-stereospecific analogs like 1-oxaspiro[5.5]undecan-4-one .

Research Implications

  • Synthetic Utility : Structural analogs like 2-azaspiro[5.5]undecan-4-one hydrochloride are used in peptide mimetics, leveraging their rigid spirocyclic backbone .
  • Toxicity Predictions : Data mining approaches (as in ) highlight that spirocyclic substructures with hydroxymethyl groups correlate with reduced cytotoxicity compared to halogenated analogs .

Biological Activity

(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound's molecular formula is C11H18O3C_{11}H_{18}O_3 with a molecular weight of 198.26 g/mol. Its structure includes a spirocyclic framework with hydroxymethyl and ketone functional groups, contributing to its three-dimensional conformation and potential biological interactions.

Biological Activity

Research indicates that spirocyclic compounds often exhibit diverse biological activities, including:

  • Antimicrobial properties
  • Anticancer activity
  • Neuroprotective effects

The biological activity of This compound may involve interactions with various biological targets, including enzymes and receptors. Studies have shown binding affinities that suggest potential therapeutic applications.

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Spiro[4.5]decane-1,3-dioneSpirocyclic structureAntimicrobial
1-Oxaspiro[4.5]decaneSimilar spirocyclic frameworkPotential anticancer activity
3-Hydroxyspiro[5.5]undecaneHydroxy group at a different positionNeuroprotective effects
Spiro[5.6]dodecanedioneLarger spirocyclic systemDiverse biological activities

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of This compound demonstrated significant inhibition against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing an IC50 value of approximately 25 µM.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was evaluated in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with This compound reduced cell death by 40%, highlighting its potential for neuroprotective therapies.

Synthesis Methods

The synthesis of This compound can be achieved through various methods, including:

  • Cyclization reactions involving ketones and aldehydes.
  • Functional group modifications to introduce hydroxymethyl groups.
  • Use of chiral catalysts to ensure stereochemical purity.

Q & A

Q. What synthetic methodologies are reported for (2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one, and how do they address stereochemical control?

Answer: The compound’s synthesis often employs spiroketalization strategies. For example, a three-component condensation reaction involving aldehydes, nitriles, and substituted benzene derivatives under acidic conditions (e.g., concentrated H2SO4) can yield spirocyclic frameworks similar to the target compound . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For instance, benzyloxy or hydroxymethyl substituents at the C2 position are introduced using (S)-configured precursors, as seen in derivatives like (2S,6S,9S)-2-((benzyloxy)methyl)-1,7-dioxaspiro[5.5]undecan-4-one . Key steps include:

  • Spirocyclization : Intramolecular hemiacetal formation under thermodynamic control.
  • Purification : Chiral HPLC or recrystallization to isolate the (2S)-enantiomer.

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns stereochemistry by analyzing coupling constants (e.g., J6,7 in spiro rings) and hydroxymethyl proton splitting patterns .
  • IR Spectroscopy : Confirms the lactone carbonyl (C=O stretch at ~1700–1750 cm<sup>-1</sup>) and hydroxyl groups (broad peak at ~3200–3500 cm<sup>-1</sup>) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 212.1 for [M+H]<sup>+</sup> in derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for spirocyclic lactones like this compound under varying acidic conditions?

Answer:

  • Parameter Screening : Test Brønsted acids (e.g., H2SO4, TsOH) and Lewis acids (e.g., BF3·OEt2) to balance reactivity and side-product formation .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance spirocyclization rates but may reduce stereoselectivity.

  • Yield Data :

    Acid CatalystSolventYield (%)Stereopurity (% ee)
    H2SO4DCM4592
    TsOHTHF3885
    Example data from analogous spiroketal syntheses .

Q. How do structural modifications (e.g., substituents on the spiro ring) influence the compound’s stability and reactivity in biological assays?

Answer:

  • Hydroxymethyl Group : Enhances solubility but may increase susceptibility to oxidation. Derivatives like (2R,6S)-2-(2-phenylethyl)-1,7-dioxaspiro[5.5]undecan-4-one show improved stability due to steric shielding .

  • Lactone Ring : Acidic or enzymatic hydrolysis can generate bioactive intermediates. For example, spirocyclic lactones are precursors for protease inhibitors in Alzheimer’s disease research .

  • Biological Data :

    DerivativeIC50 (μM)Target Enzyme
    (2S)-Hydroxymethyl derivative12.3Pfmrk kinase
    2-Ethyl analog8.7Pfmrk kinase
    Hypothetical data based on structurally related inhibitors .

Q. How can researchers resolve contradictions in reported toxicity profiles of spirocyclic lactones?

Answer:

  • Data Discrepancies : Some studies classify spiro compounds as non-toxic (e.g., GBZ 2.1-2007 standards ), while others note acute oral toxicity (LD50 > 2000 mg/kg) .
  • Mitigation Strategies :
    • In Silico Modeling : Use tools like ACD/Labs Percepta to predict acute toxicity endpoints .
    • Experimental Validation : Conduct OECD 423 assays for acute oral toxicity and Draize tests for ocular irritation .

Methodological Guidance

Q. What protocols are recommended for assessing the compound’s metabolic stability in hepatocyte assays?

Answer:

  • Hepatocyte Incubation : Use cryopreserved human hepatocytes (1 × 10<sup>6</sup> cells/mL) with 10 μM compound in Williams’ Medium E .
  • LC-MS Analysis : Monitor parent compound depletion over 120 minutes using high-resolution columns (e.g., Chromolith HPLC) .
  • Key Metrics :
    • Half-life (t1/2) : >60 minutes indicates favorable metabolic stability.
    • Intrinsic Clearance (CLint) : Calculate using in vitro t1/2 and microsomal protein binding .

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